Palladium chloride dihydrate

Description

Significance as a Precursor in Palladium Chemistry Research

The primary significance of palladium chloride dihydrate in advanced chemical research lies in its role as a precursor for the synthesis of a multitude of palladium-based catalysts and materials. atamanchemicals.com Palladium(II) chloride and its dihydrate are common starting materials in palladium chemistry, with palladium-based catalysts holding particular value in organic synthesis. atamanchemicals.comwikipedia.org

Its utility as a precursor stems from its reactivity and ability to be converted into various catalytically active species. For instance, it is a common starting point for creating other palladium compounds. wikipedia.org Due to its limited solubility in water and non-coordinating solvents, the initial step in its application often involves the preparation of more soluble Lewis base adducts, such as bis(acetonitrile)palladium dichloride or bis(benzonitrile)palladium dichloride. wikipedia.org These complexes are synthesized by reacting palladium chloride with the corresponding nitriles in a heated solution. wikipedia.org

From these initial adducts, a vast library of palladium catalysts can be accessed. For example, bis(triphenylphosphine)palladium(II) dichloride can be prepared by reacting palladium(II) chloride with triphenylphosphine (B44618). wikipedia.org Alternatively, palladium(II) chloride can be solubilized by forming the tetrachloropalladate(II) anion, which can then react with phosphines to generate phosphine (B1218219) complexes of palladium. wikipedia.org

Palladium chloride is instrumental in preparing heterogeneous catalysts, such as palladium on carbon (Pd/C), palladium on barium sulfate, and palladium chloride on carbon. atamanchemicals.comorgsyn.org These supported catalysts are widely used in hydrogenation and other reduction reactions.

The catalysts derived from this compound are pivotal in a variety of named reactions in organic chemistry. Palladium(II) chloride has been used as a catalyst for the carbonylation of organic tellurides and in the deamination of phenethylamines. sigmaaldrich.com It is a key component in catalyst systems for numerous cross-coupling reactions, including:

Heck Reaction sigmaaldrich.com

Suzuki-Miyaura Coupling sigmaaldrich.com

Stille Coupling sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Buchwald-Hartwig Cross Coupling sigmaaldrich.com

Negishi Coupling sigmaaldrich.com

Hiyama Coupling sigmaaldrich.com

Furthermore, palladium(II) chloride is famously used in the Wacker process, an industrial method for producing aldehydes and ketones from alkenes. wikipedia.org The choice of the palladium precursor, such as palladium chloride, can significantly influence the performance of the final catalyst. google.com For instance, the presence of chloride ions from the precursor can affect the catalytic performance in certain applications, like automotive exhaust purification. google.com

Beyond catalysis, palladium chloride has applications in materials science for the synthesis of semiconducting metal-containing polymers. sigmaaldrich.com It is also used to test the corrosion resistance of stainless steel, as it can rapidly stain the material if it is not resistant. wikipedia.org Another notable application is in carbon monoxide detectors, where it is reduced to metallic palladium upon exposure to CO. wikipedia.orgnih.gov

Historical Context of Palladium(II) Chloride Studies

The history of palladium(II) chloride is intrinsically linked to the discovery of palladium itself. The element palladium was discovered in 1802 by the English chemist William Hyde Wollaston. providentmetals.comwikipedia.org He isolated the new metal while purifying platinum by dissolving it in aqua regia (a mixture of nitric acid and hydrochloric acid) and examining the residual materials. providentmetals.com Wollaston named the new element "palladium" after the asteroid Pallas, which had been discovered shortly before. providentmetals.comwikipedia.org

Following the discovery of the element, the study and synthesis of its compounds began. Palladium(II) chloride, with the formula PdCl₂, was one of the early and important compounds of palladium to be characterized. wikipedia.org It is typically prepared by the reaction of chlorine gas with palladium metal at high temperatures or by dissolving palladium metal in aqua regia or hydrochloric acid in the presence of chlorine. atamanchemicals.comwikipedia.org

Early applications of palladium(II) chloride leveraged its chemical reactivity. It was used in photography for preparing images to be transferred to porcelain and in toning solutions. nih.gov It also found use in the electroplating of parts for clocks and watches and in the manufacturing of indelible ink. nih.gov

One of the well-documented early uses of palladium(II) chloride solutions was to test for the corrosion resistance of stainless steel. wikipedia.orgnih.gov Its ability to act as an indicator for carbon monoxide was also recognized, leading to its use in early forms of CO detectors and for finding leaks in buried gas pipes. wikipedia.orgnih.gov These applications, while historically significant, have paved the way for its much broader and more impactful role in modern catalysis and materials science.

Properties

CAS No. |

10038-97-8 |

|---|---|

Molecular Formula |

Cl2H4O2Pd |

Molecular Weight |

213.4 g/mol |

IUPAC Name |

palladium(2+);dichloride;dihydrate |

InChI |

InChI=1S/2ClH.2H2O.Pd/h2*1H;2*1H2;/q;;;;+2/p-2 |

InChI Key |

XILWPJQFJFHOSI-UHFFFAOYSA-L |

SMILES |

O.O.[Cl-].[Cl-].[Pd+2] |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Pd+2] |

Related CAS |

7647-10-1 (Parent) |

Synonyms |

palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Palladium Chloride Dihydrate and Its Derivatives

Direct Synthesis and Purification Techniques

The direct synthesis of palladium chloride typically begins with palladium metal. One of the most common methods involves the dissolution of palladium metal in aqua regia, a mixture of nitric acid and hydrochloric acid. nih.gov Following dissolution, the nitric acid is removed by repeated evaporations with hydrochloric acid, which yields a brownish-yellow crystalline mass of palladium chloride dihydrate (PdCl2·2H2O). rsc.org

Alternatively, anhydrous palladium chloride can be prepared by heating palladium sponge metal in a stream of chlorine gas at elevated temperatures, typically around 500 °C. wikipedia.org Another route involves dissolving palladium in hydrochloric acid in the presence of chlorine gas. wikipedia.org

Purification of palladium chloride is critical for its use in catalysis and synthesis. A common purification technique involves a circulation method where crude palladium chloride is dissolved, potentially using aqua regia if impurities render it insoluble. The palladium is then complexed with ammonia (B1221849), precipitated, and subsequently reduced to palladium sponge with a reducing agent like hydrazine (B178648) hydrate. The purified palladium sponge is then redissolved to obtain high-purity palladium chloride. nih.gov Another novel purification method involves the formation of a bis(acetonitrile)dichloropalladium(II) complex. Under vacuum and heat, the acetonitrile (B52724) ligands can be removed, yielding a purified palladium dichloride product. This method is advantageous due to its simplicity and the recyclability of the acetonitrile. nih.gov

| Synthesis Method | Reactants | Key Conditions | Product Form |

| Aqua Regia Dissolution | Palladium metal, Aqua regia (HNO3 + HCl) | Gentle heating, repeated evaporations with HCl | This compound (PdCl2·2H2O) |

| Direct Chlorination | Palladium sponge, Chlorine gas | High temperature (e.g., 500 °C) | Anhydrous palladium chloride (PdCl2) |

| HCl/Chlorine Dissolution | Palladium metal, Hydrochloric acid, Chlorine gas | - | Palladium chloride solution |

| Purification Technique | Key Steps | Advantages |

| Circulation Method | Dissolution, Complexation with ammonia, Precipitation, Reduction to palladium sponge, Redissolution | Effective for removing various impurities |

| Acetonitrile Complexation | Formation of [PdCl2(CH3CN)2], Removal of acetonitrile under vacuum and heat | Simple operation, Less environmental pollution, Recyclable reagent |

Synthesis of Palladium(II) Chloride Complexes

Palladium(II) chloride is a versatile precursor for a wide range of coordination complexes. Its limited solubility in many solvents often necessitates its conversion into more soluble adducts, such as bis(acetonitrile)palladium dichloride or bis(benzonitrile)palladium dichloride, which then serve as entry points for further reactions. wikipedia.org

Nitrogen-containing ligands readily coordinate to the palladium(II) center, forming stable complexes with diverse structures and applications.

Pyridines: Palladium(II) chloride reacts with pyridine (B92270) and its derivatives to form complexes of the general formula trans-[PdCl2L2], where L is a pyridine derivative. These square planar complexes are typically synthesized by reacting palladium chloride with the corresponding pyridine ligand in an appropriate solvent. wikipedia.org

Amines: Amine complexes of palladium(II) chloride are readily prepared. For example, diamminedichloropalladium(II) ([Pd(NH3)2Cl2]) can be synthesized from palladium dichloride dihydrate. The reaction with an excess of ammonia can lead to the formation of tetraamminepalladium(II) chloride ([Pd(NH3)4]Cl2). wikipedia.org

Nucleobases: Palladium(II) complexes with nucleobases and nucleosides have been synthesized to study their potential biological activity and for applications in supramolecular chemistry. These syntheses often involve the reaction of a soluble palladium(II) precursor, like [PdCl2(CH3CN)2], with the nucleobase or nucleoside in a suitable solvent. researchgate.net

Biguanides: Biguanide and its derivatives form stable chelate complexes with palladium(II). The synthesis of these complexes has been reported, and they have found applications in catalysis. nih.govresearchgate.net

Schiff Bases: Schiff base ligands, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands for palladium(II). The resulting palladium(II) Schiff base complexes often exhibit a square-planar geometry. The synthesis typically involves the reaction of a palladium(II) salt with the pre-formed Schiff base ligand. guidechem.comchemeurope.com In some cases, a template synthesis approach is employed where the Schiff base is formed in the presence of the palladium ion. chemeurope.com

| Ligand Type | Example Ligand | General Formula of Complex | Synthetic Approach |

| Pyridines | 3-Picoline | trans-[PdCl2(3-picoline)2] | Reaction of PdCl2 with the pyridine derivative |

| Amines | Ammonia | [Pd(NH3)2Cl2] | Reaction of PdCl2·2H2O with ammonia |

| Nucleosides | Cytidine | [Pd(tridentate ligand)(cytidine)] | Reaction of a soluble Pd(II) precursor with the nucleoside |

| Biguanides | N,N-dimethylbiguanide | [Pd(biguanide)2]Cl2 | Reaction of a Pd(II) salt with the biguanide |

| Schiff Bases | Salicylaldehyde + ethylenediamine | [Pd(salen)] | Reaction of a Pd(II) salt with the pre-formed Schiff base |

Phosphorus-donor ligands, particularly phosphines, are of paramount importance in palladium chemistry, especially in the field of catalysis.

Phosphines: The synthesis of bis(phosphine)palladium(II) chloride complexes is a fundamental reaction in organometallic chemistry. A common method involves reacting palladium(II) chloride with two equivalents of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3), often in a solvent like benzonitrile (B105546) to facilitate the dissolution of PdCl2. wikipedia.org The general reaction is: PdCl2 + 2 PPh3 → [PdCl2(PPh3)2] The resulting complexes are crucial precursors for many palladium(0) catalysts.

Phosphates: While less common as primary ligands directly bonded to palladium through oxygen in simple chloride complexes, phosphate (B84403) groups can be part of more complex ligand frameworks or act as counter-ions. The interaction of palladium complexes with phosphate-containing biomolecules is also an area of research.

| Ligand Type | Example Ligand | General Formula of Complex | Synthetic Approach |

| Phosphines | Triphenylphosphine | [PdCl2(PPh3)2] | Reaction of PdCl2 with PPh3 in a suitable solvent |

Sulfur-containing ligands, such as thiosemicarbazones, are effective chelating agents for palladium(II).

Thiosemicarbazones: These ligands typically coordinate to the palladium(II) ion through the sulfur atom and a nitrogen atom, forming stable five- or six-membered chelate rings. The synthesis of palladium(II) thiosemicarbazone complexes generally involves the reaction of a palladium(II) salt, such as K2[PdCl4] (prepared from PdCl2 and KCl), with the thiosemicarbazone ligand in a solvent like ethanol (B145695). nih.govnih.gov The resulting complexes often have a square-planar geometry. nih.govnih.gov

| Ligand Type | Example Ligand | General Formula of Complex | Synthetic Approach |

| Thiosemicarbazones | 4-phenyl-1-(acetone)-thiosemicarbazone | [Pd(TSC)2] | Reaction of a Pd(II) salt with the thiosemicarbazone ligand |

Palladium(II) chloride is a key starting material for the synthesis of organopalladium compounds, which are central to many catalytic cross-coupling reactions.

Allylic Complexes: Allylpalladium chloride dimer, [(η³-C3H5)PdCl]2, is a prominent example of an allylic palladium complex. It can be synthesized by reacting palladium(II) chloride with allyl chloride in the presence of a reducing agent like carbon monoxide in a methanol-water mixture. chemeurope.com Another method involves the reaction of propene with palladium(II) trifluoroacetate, followed by an ion-exchange reaction with a chloride source. wikipedia.org

Organopalladium Complexes: The formation of a palladium-carbon σ-bond is a fundamental step in many catalytic cycles. While direct reaction of PdCl2 with many organic halides to form stable organopalladium complexes is not always straightforward, it is a key intermediate in reactions like the Heck reaction. du.ac.in The synthesis of stable organopalladium(II) complexes often involves the use of chelating ligands or specific reaction conditions to prevent decomposition.

| Complex Type | Example Complex | Synthetic Precursors | Key Reaction Type |

| Allylic | Allylpalladium chloride dimer | PdCl2, Allyl chloride, CO | Reductive carbonylation |

| Organopalladium | Arylpalladium halides (intermediate) | Pd(0) (from Pd(II)), Aryl halide | Oxidative addition |

Hybrid organic-inorganic materials incorporating palladium chloride moieties are being developed for applications in catalysis and materials science. These materials combine the properties of both organic and inorganic components.

A representative synthesis involves the reaction of palladium chloride with an organic ligand that also possesses a functional group capable of forming an extended inorganic network. For example, a zero-dimensional hybrid compound, (C6H10N2)2[PdCl6]·2H2O, has been synthesized by mixing an aqueous solution of palladium chloride (with a small amount of hydrochloric acid) with 3-(aminomethyl)pyridine. nih.gov The resulting compound crystallizes upon slow evaporation. nih.gov Such materials are often characterized by supramolecular structures held together by hydrogen bonds and other non-covalent interactions. nih.gov

| Compound Type | Example Compound | Synthetic Approach | Structural Features |

| Hybrid Organic-Inorganic | (C6H10N2)2[PdCl6]·2H2O | Reaction of PdCl2 in HCl(aq) with 3-(aminomethyl)pyridine | Zero-dimensional structure with organic cations and hexachloropalladate(IV) anions |

Green Chemistry Approaches in this compound Synthesis

Traditional synthesis of palladium chloride often involves the use of aqua regia, a highly corrosive and hazardous mixture of nitric acid and hydrochloric acid, which generates toxic nitrogen oxide gases. google.comsciencemadness.org Green chemistry principles advocate for the development of alternative routes that minimize or eliminate the use and generation of hazardous substances. A significant advancement in this area is the use of hydrogen peroxide as a cleaner oxidizing agent for the dissolution of palladium metal in hydrochloric acid. google.comgoogle.com

This method is considered more environmentally friendly as the primary byproduct is water, thus avoiding the emission of noxious gases. google.com The process involves reacting highly purified palladium powder with concentrated hydrochloric acid in the presence of hydrogen peroxide. The reaction is typically carried out at a moderately elevated temperature to facilitate the dissolution of the palladium powder. google.com After the metal is fully dissolved, the resulting palladium chloride solution is filtered, concentrated by heating, and then cooled to induce crystallization. The final product, analytically-pure palladium chloride, is obtained after centrifugal separation and vacuum drying. google.com

Table 1: Comparison of Traditional and Green Synthetic Routes for Palladium Chloride

| Feature | Traditional Aqua Regia Method | Green Hydrogen Peroxide Method |

| Oxidizing Agent | Nitric Acid (in Aqua Regia) | Hydrogen Peroxide |

| Byproducts | Toxic Nitrogen Oxides (NOx) | Water |

| Environmental Impact | Air pollution, use of highly corrosive acids | Reduced pollution, safer reagents |

| Product Purity | Potential for nitrate (B79036) contamination | High purity, free of nitrate impurities |

| Operational Complexity | Requires repeated evaporations to remove nitric acid | More straightforward procedure |

Preparation of Supported Palladium Catalysts from Palladium(II) Chloride Precursors

Palladium(II) chloride is a crucial precursor for the synthesis of a wide array of heterogeneous palladium catalysts. These catalysts, where palladium is dispersed on a high-surface-area support, are integral to many chemical transformations due to their efficiency, selectivity, and recyclability.

Palladium on carbon (Pd/C) is one of the most widely used heterogeneous catalysts. The preparation typically involves the reduction of a palladium(II) salt, such as palladium chloride, in the presence of activated carbon.

A common method involves preparing an aqueous solution of palladium chloride and hydrochloric acid. orgsyn.org This solution is then combined with a suspension of activated carbon. The palladium(II) is subsequently reduced to palladium(0) on the carbon support. Various reducing agents can be employed, including formaldehyde (B43269), sodium formate, potassium borohydride (B1222165), and hydrogen gas. orgsyn.orgmdpi.comreddit.commdpi.com

For instance, one procedure involves stirring activated carbon powder with a stoichiometric amount of palladium(II) chloride in water at 80°C for 24 hours. The resulting solid is then filtered, washed, and dried. The final step is the reduction of the palladium species, which can be accomplished by heating under a hydrogen flow. mdpi.com The loading of palladium on the carbon support can be varied, typically ranging from 5% to 10% by weight. erowid.org

Table 2: Exemplary Methods for the Preparation of Pd/C Catalysts

| Method | Precursor | Support | Reducing Agent | Key Parameters |

| Method A | Palladium(II) chloride | Activated Carbon | Formaldehyde | The palladium chloride is dissolved in HCl and water, mixed with the carbon support, and then reduced with formaldehyde in an alkaline medium. orgsyn.org |

| Method B | Palladium(II) chloride | Activated Carbon | Hydrogen Gas | A mixture of palladium chloride and activated carbon in water is heated, followed by reduction under a hydrogen atmosphere. mdpi.com |

| Method C | Sodium Tetrachloropalladate | Activated Carbon | Potassium Borohydride | An aqueous solution of sodium tetrachloropalladate is treated with sodium hydroxide (B78521), followed by reduction with potassium borohydride in the presence of the carbon support. mdpi.com |

Polymer-Supported Palladium Catalysts

Immobilizing palladium complexes on polymer supports offers advantages such as improved catalyst stability, ease of recovery, and the potential for use in continuous flow reactors. Palladium chloride is a common starting material for these catalysts.

The synthesis of polymer-supported palladium catalysts often begins with a polymer backbone, such as polystyrene, which is functionalized with ligands that can coordinate to palladium. For example, chloromethylated polystyrene can be reacted with a ligand like anthranilic acid. The subsequent treatment of this functionalized polymer with palladium chloride results in the immobilization of the palladium. researchgate.net

In another approach, an amide and ether functionalized porous organic polymer can be prepared and then mixed with a solution of tetrachloropalladic acid (H₂PdCl₄), which can be formed from palladium chloride. The palladium is then reduced in situ, for example with sodium borohydride, to form palladium nanoparticles supported on the polymer. nih.gov The palladium content in such catalysts can be precisely controlled. nih.gov

Recent research has focused on the use of advanced composite materials as supports for palladium catalysts, combining the properties of different materials to enhance catalytic performance. Graphene oxide and chitosan (B1678972) are particularly interesting due to their unique structural and chemical properties.

One method for preparing a palladium catalyst on a graphene oxide-chitosan support involves first preparing chitosan beads. These beads are then immersed in a solution containing a palladium precursor, such as tetraamminepalladium(II) chloride dihydrate, which can be synthesized from palladium chloride. mdpi.com Graphene oxide can be incorporated into the chitosan solution before the formation of the beads to create a composite support. mdpi.com The final step is the reduction of the palladium ions to form palladium nanoparticles dispersed within the chitosan-graphene oxide matrix. Sodium borohydride is a commonly used reducing agent for this purpose. mdpi.comnih.gov

These catalysts benefit from the high surface area of graphene oxide and the chelating properties of chitosan, which can help to stabilize the palladium nanoparticles and prevent their agglomeration. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed. While detailed crystallographic data for the dihydrate form (PdCl₂·2H₂O) is not as commonly cited as its anhydrous counterparts, its structural characteristics can be inferred from the well-established principles of palladium(II) coordination chemistry.

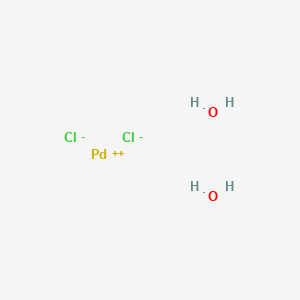

The palladium(II) center in palladium chloride and its complexes almost invariably adopts a square-planar coordination geometry. atamanchemicals.comwikipedia.orgquora.com This arrangement is characteristic of metal ions with a d⁸ electron configuration, such as Pd(II), as it maximizes crystal field stabilization energy. In the solid state, the molecular structure of palladium chloride dihydrate is anticipated to be the neutral complex trans-[PdCl₂(H₂O)₂]. In this structure, the central palladium atom is bonded to two chloride ions and two water molecules, which act as ligands. The four ligands lie in the same plane as the palladium atom, with the chloride ions and water molecules occupying opposite (trans) positions.

The precise geometric parameters of the coordination sphere around the palladium center are determined from SC-XRD data. These parameters include the distances between bonded atoms (bond lengths) and the angles formed by them.

For the anhydrous α-form of palladium chloride, which features a polymeric chain of square-planar PdCl₄ units, the palladium-chlorine bond lengths are typically found to be around 2.32–2.33 Å. materialsproject.org In the proposed trans-[PdCl₂(H₂O)₂] structure of the dihydrate, the Pd-Cl bond lengths are expected to be similar. The palladium-oxygen bond distance for a coordinated water molecule would be consistent with other hydrated palladium(II) complexes. The bond angles are crucial in defining the geometry; in an ideal square planar arrangement, the ligand-palladium-ligand angles are 90° or 180°.

Table 1: Representative Bond Lengths and Angles for Palladium(II) Chloride Structures

| Parameter | Atom Pair/Triplet | Typical Value | Reference/Note |

|---|---|---|---|

| Bond Length (Å) | Pd-Cl | 2.32 - 2.33 | Based on anhydrous PdCl₂ materialsproject.org |

| Pd-O | ~2.02 | Typical for Pd(II)-aqua complexes | |

| **Bond Angle (°) ** | Cl-Pd-Cl | ~180 | Expected for trans isomer |

| O-Pd-O | ~180 | Expected for trans isomer |

In the crystal lattice of this compound, individual trans-[PdCl₂(H₂O)₂] units are held together by non-covalent intermolecular forces. The most significant of these are hydrogen bonds. The coordinated water molecules act as hydrogen bond donors, forming strong O-H···Cl interactions with the chloride ligands of adjacent complexes. mdpi.com These hydrogen bonds create a robust, three-dimensional supramolecular network, which dictates the stability and physical properties of the crystal.

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified and their relative strengths assessed. For this compound, a Hirshfeld analysis would be expected to reveal:

Prominent red spots on the dnorm surface, indicating the close contacts and strong interactions characteristic of the O-H···Cl hydrogen bonds.

A high percentage of the total surface area would correspond to H···Cl contacts, quantitatively confirming the dominant role of hydrogen bonding in the crystal packing. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For this compound and its derivatives, these methods are particularly useful for identifying the presence of water of hydration and characterizing the palladium-chloride (Pd-Cl) bonds.

In the IR spectrum of PdCl₂·2H₂O, broad absorption bands are expected in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the coordinated water molecules. A bending mode for water (H-O-H scissoring) would typically appear around 1600-1630 cm⁻¹.

The far-infrared and Raman regions are most informative for the Pd-Cl skeletal modes. In the square planar tetrachloropalladate(II) anion, [PdCl₄]²⁻, which is readily formed by dissolving PdCl₂ in excess chloride solution, the Pd-Cl stretching vibrations are characteristic. osti.gov Theoretical and experimental studies of [PdCl₄]²⁻ show distinct Raman and IR active modes due to its D₄ₕ symmetry. doaj.org The symmetric Pd-Cl stretch (A₁g mode) is Raman active and typically strong, while the asymmetric stretch (Eᵤ mode) is IR active.

| Species | Vibrational Mode | Technique | Frequency (cm⁻¹) |

|---|---|---|---|

| [PdCl₄]²⁻ | ν(Pd-Cl) Symmetric Stretch (A₁g) | Raman | ~303-310 |

| [PdCl₄]²⁻ | ν(Pd-Cl) Asymmetric Stretch (Eᵤ) | IR | ~325-335 |

| [PdCl₄]²⁻ | δ(Cl-Pd-Cl) Bending (B₂g) | Raman | ~165 |

| PdCl₂·2H₂O | ν(O-H) Stretch | IR | ~3000-3600 (broad) |

| PdCl₂·2H₂O | δ(H-O-H) Bend | IR | ~1600-1630 |

Data compiled from spectroscopic studies of tetrachloropalladate(II) and general knowledge of hydrated salts. doaj.orgresearchgate.netacs.orgchemicalbook.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For palladium(II) complexes, which typically adopt a square planar geometry with a d⁸ electron configuration, the UV-Vis spectrum is characterized by both d-d transitions and charge-transfer bands. stanford.edu

Aqueous solutions of palladium(II) chloride show a characteristic absorption peak in the visible region, often around 417-425 nm, which is attributed to the presence of aquated palladium(II) ions or chloroaqua complexes. researchgate.netrsc.org

The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are formally Laporte-forbidden and thus have low molar absorptivity (ε < 1,000 M⁻¹cm⁻¹). libretexts.org For square planar Pd(II) complexes, these transitions are typically observed in the 350-600 nm range. researchgate.netunt.edu

More intense absorptions are due to charge-transfer (CT) transitions. Ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital, are common for complexes with halide ligands. For [PdCl₄]²⁻, strong LMCT bands are observed in the UV region, typically below 350 nm. nih.gov These transitions are symmetry-allowed and have high molar absorptivities (ε > 10,000 M⁻¹cm⁻¹). youtube.com

| Species / Complex Type | Transition Type | Typical λmax (nm) | Assignment |

|---|---|---|---|

| Aqueous PdCl₂ | d-d / CT | ~420 | [PdClₓ(H₂O)₄₋ₓ]²⁻ˣ species |

| [PdCl₄]²⁻ | d-d | ~470 | ¹A₁g → ¹A₂g |

| [PdCl₄]²⁻ | LMCT | ~330 | ¹A₁g → ¹Eᵤ |

| [PdCl₄]²⁻ | LMCT | ~280 | ¹A₁g → ¹A₂ᵤ |

Data compiled from UV-Vis studies of palladium(II) chloride and its complexes. researchgate.netrsc.orgunt.edunih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. For palladium(II) chloride, CV provides insights into the reduction of Pd(II) to metallic palladium, Pd(0), and its subsequent oxidation.

In an acidic aqueous solution, the cyclic voltammogram of Pd(II) typically shows a cathodic peak corresponding to the two-electron reduction of the palladium(II) species (e.g., [PdCl₄]²⁻) to elemental palladium. researchgate.netresearchgate.net

Pd(II) + 2e⁻ → Pd(0)

On the reverse scan, an anodic peak is observed, which corresponds to the stripping (oxidation) of the deposited palladium metal back to Pd(II). researchgate.net The potentials of these peaks depend on factors such as the solvent, supporting electrolyte, scan rate, and the nature of the working electrode. In some cases, additional peaks related to the adsorption and desorption of hydrogen on the surface of the newly formed palladium metal can also be observed, particularly in the cathodic potential range. researchgate.net The voltammetric response is often typical of a nucleation and growth process for the deposition of the metal onto the electrode surface. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are essential for studying the thermal stability and decomposition pathways of hydrated compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For PdCl₂·2H₂O, the TGA curve is expected to show distinct mass loss steps. The first step, occurring at lower temperatures (typically below 200°C), corresponds to the loss of the two water molecules of hydration. This dehydration step would result in a mass loss of approximately 16.9%, consistent with the stoichiometry.

PdCl₂·2H₂O(s) → PdCl₂(s) + 2H₂O(g)

At higher temperatures, the anhydrous palladium(II) chloride decomposes. The decomposition of PdCl₂ begins around 600°C, yielding palladium metal and chlorine gas. wikipedia.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve for PdCl₂·2H₂O would show endothermic peaks corresponding to the dehydration and decomposition processes, indicating the energy absorbed during these phase transitions and chemical reactions.

| Temperature Range (°C) | Process | Technique | Observation | Theoretical Mass Loss (%) |

|---|---|---|---|---|

| ~100 - 200 | Dehydration | TGA | Mass loss | 16.9% |

| ~100 - 200 | Dehydration | DTA | Endothermic peak | - |

| > 600 | Decomposition of PdCl₂ | TGA | Mass loss | 33.1% (from anhydrous) |

| > 600 | Decomposition of PdCl₂ | DTA | Endothermic peak | - |

Elemental Analysis and Mass Spectrometry for Compositional Verification

Elemental Analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, elemental analysis would be used to verify the percentages of chlorine and palladium. This technique confirms the empirical formula and purity of the compound.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Palladium | Pd | 106.42 | 49.88% |

| Chlorine | Cl | 35.453 | 33.23% |

| Hydrogen | H | 1.008 | 1.89% |

| Oxygen | O | 15.999 | 15.00% |

Based on a molecular weight of 213.35 g/mol. nih.govnih.gov

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. While direct analysis of the inorganic salt PdCl₂·2H₂O by common MS techniques can be challenging, it is an indispensable tool for characterizing the vast number of organometallic and coordination complexes synthesized from it. nih.govuvic.cauvic.ca

Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing charged or polar palladium complexes in solution. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the complex. The fragmentation pattern, observed through tandem MS (MS/MS) experiments, provides valuable structural information by showing how the molecule breaks apart. The isotopic distribution pattern is also highly characteristic, as palladium has several stable isotopes (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd) and chlorine has two (³⁵Cl, ³⁷Cl), leading to a unique multi-peak signature for any palladium-chloride containing fragment. uvic.ca

Advanced Characterization of Palladium-Containing Materials (e.g., SEM, EDX, BET for Catalysts)

The thorough characterization of palladium-containing materials, particularly catalysts, is crucial for understanding their structural properties and correlating them with their performance. Advanced analytical techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and the Brunauer-Emmett-Teller (BET) method provide invaluable insights into the morphology, elemental composition, and surface area of these materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface topography and morphology of palladium-containing materials at high magnifications. In the context of palladium catalysts, SEM analysis reveals critical information about the size, shape, and dispersion of palladium nanoparticles on the support material.

Researchers have utilized SEM to observe the morphological changes in catalyst supports after the deposition of palladium. For instance, studies have shown clear alterations in the surface structure of materials like magnesium oxide (MgO) following modification with a polymer ligand and subsequent palladium deposition. mdpi.com The technique allows for a visual confirmation of the successful loading of palladium and can indicate the degree of homogeneity in its distribution. researchgate.net

In one study, SEM images of palladium supported on poly (N-vinylpyrrolidone)-grafted silica (B1680970) showed shiny palladium particles dispersed with a high degree of homogeneity, resembling crushed ice. researchgate.net Another investigation using SEM on palladium on carbon (Pd/C) nanoparticles provided a comprehensive morphological analysis, which is essential for optimizing their catalytic performance. rsc.org The growth behavior and texture of palladium films, such as a spongy texture with fine nanostructures, can also be effectively studied using SEM, which has implications for their electrocatalytic activity. researchgate.net

The insights from SEM are fundamental in catalyst development, as the morphology and dispersion of the active metal phase are known to significantly influence catalytic activity and selectivity.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with SEM to provide qualitative and quantitative information about the elemental composition of the material being imaged. In the study of palladium-containing materials, EDX is instrumental in confirming the presence of palladium and mapping its distribution across the catalyst support.

EDX analysis can verify the successful incorporation of palladium onto a support material and can also quantify its loading. For example, in the synthesis of a 1% Pd-P4VP/MgO catalyst, the palladium content was confirmed by EDX elemental analysis to be approximately 1 wt.%. mdpi.com Furthermore, EDX elemental mapping can demonstrate the uniform distribution of palladium, along with other elements present in the support, which is a key factor for achieving consistent catalytic activity. mdpi.com

The technique is also crucial in the analysis of bimetallic palladium catalysts. For instance, in a study of Pd-Co nanoparticles, EDX was used to determine the elemental composition of different phases within the catalyst, revealing a Pd-rich phase with about 74 at. % Pd.

Below is an interactive data table summarizing representative EDX data for a palladium-containing catalyst.

| Element | Weight % | Atomic % |

| C | 45.21 | 53.89 |

| O | 23.87 | 21.34 |

| Pd | 30.92 | 24.77 |

| Total | 100.00 | 100.00 |

This table presents hypothetical data for illustrative purposes and is based on typical findings in the literature.

Brunauer-Emmett-Teller (BET) for Catalysts

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. wikipedia.org In heterogeneous catalysis, the surface area is a paramount property as it directly relates to the number of available active sites for a chemical reaction. c2cat.eu

The calcination temperature during catalyst preparation can significantly affect the BET surface area. In one study, the highest BET surface area (143 m²/g) for a Pd/Mg(Al)O catalyst was achieved after calcination at 450 °C. researchgate.net This highlights the importance of optimizing synthesis conditions to maximize the catalytic surface area.

An interactive data table with representative BET analysis results for different palladium catalysts is provided below.

| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Commercial Activated Carbon | 775 | 0.39 |

| AC-Pd1 | 747 | 0.38 |

| AC-Pd2 | 648 | 0.33 |

| Pd/Mg(Al)O (calcined at 450 °C) | 143 | - |

This table is a compilation of data from various sources to illustrate the typical range of BET surface area and pore volume for palladium catalysts. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of transition metal complexes. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. nih.gov For palladium complexes, DFT methods, often employing functionals like B3LYP or PBE and basis sets such as LanL2DZ for palladium and 6-31G(d,p) for other atoms, have been successfully used to predict and analyze their molecular and electronic structures. researchgate.netmdpi.com

Calculation of Vibrational Frequencies

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net After geometry optimization confirms a stable structure (a minimum on the potential energy surface with no imaginary frequencies), the second derivatives of the energy are calculated to determine the vibrational frequencies. mdpi.comgaussian.com These calculated frequencies can be compared with experimental spectroscopic data to assign specific vibrational modes to observed peaks. nih.govresearchgate.net For palladium complexes, DFT has been used to assign vibrational modes, including the Pd-Cl and Pd-N stretching vibrations. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. mdpi.com For example, studies on palladium(II) complexes with other ligands have shown that calculated frequencies for Pd-Cl stretching vibrations are sensitive to the coordination environment and can accurately predict the positions of these bands in experimental IR and Raman spectra. mdpi.com This theoretical approach provides a complete assignment of the vibrational spectra, which is crucial for understanding the bonding within the molecule. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov DFT calculations are widely used to determine the energies and compositions of these frontier orbitals. nih.govfrontiersin.org A smaller HOMO-LUMO gap generally indicates a more reactive species. nih.gov In palladium complexes, the HOMO and LUMO can have contributions from both the metal d-orbitals and ligand-based orbitals. nih.gov For instance, in some palladium complexes, the LUMO is primarily based on the bidentate ligand, with minimal contribution from the metal. nih.gov The analysis of molecular orbitals helps in understanding charge distribution and the nature of chemical bonds. researchgate.net

Calculated Electronic Properties of a Model Palladium Complex

The following table presents hypothetical DFT-calculated electronic properties for a model palladium complex, illustrating the type of data generated in such studies. nih.govijcce.ac.ir

| Parameter | Value |

|---|---|

| EHOMO | -6.2 eV |

| ELUMO | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.7 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 2.5 eV |

| Global Hardness (η) | 1.85 |

| Global Softness (S) | 0.27 |

| Electronegativity (χ) | 4.35 |

| Electrophilicity Index (ω) | 5.12 |

Charge Transfer and Bonding Characteristics

DFT can also elucidate the nature of bonding and charge transfer within a molecule. chemrxiv.org Natural Bond Orbital (NBO) analysis is a common technique used to study interactions between filled and empty orbitals, providing insight into donor-acceptor interactions and charge delocalization. nih.gov In palladium complexes, charge transfer can occur from the ligands to the metal (Ligand-to-Metal Charge Transfer, LMCT) or from the metal to the ligands (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org For example, in a PdCl2 solution, strong absorption peaks are attributed to the ligand-to-metal charge–transfer transition between the Pd2+ and Cl− ions. rsc.org The analysis of the molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic sites on the molecule's surface, further explaining its reactivity. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To understand the electronic absorption spectra (UV-Vis) of molecules, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. biointerfaceresearch.com The calculated transition energies and oscillator strengths can then be correlated with the absorption bands observed in experimental spectra. researchgate.net TD-DFT studies on palladium complexes have been used to assign the character of electronic transitions, such as d-d transitions, LMCT, and MLCT. biointerfaceresearch.comnih.gov For instance, weak absorptions at longer wavelengths in some palladium complexes are assigned to metal d–d transitions, while more intense bands at shorter wavelengths are often attributed to LMCT or intraligand transitions. nih.govdoi.org This theoretical approach is crucial for interpreting the electronic spectra and understanding the photophysical properties of the compound. researchgate.net

First-Principles Calculations for Material Properties

First-principles calculations, which are based on quantum mechanics without empirical parameters, can be used to predict the bulk material properties of crystalline solids. lbl.gov For a material like palladium chloride dihydrate, these calculations could be used to determine its optimal crystal structure and associated properties. psu.edu For example, by comparing the total energies of different crystal structures (e.g., simple cubic, face-centered cubic, hexagonal closed packed), the most stable phase can be identified. psu.edu Such calculations have been used to determine that the face-centered cubic (FCC) structure is the preferred crystal structure for palladium metal. psu.edu For Heusler compounds containing palladium, DFT-based first-principles calculations have been used to investigate structural, electronic, and magnetic properties, showing good agreement with experimental data. uobasrah.edu.iq These computational methods provide a powerful tool for materials design and for predicting the properties of new materials before they are synthesized. lbl.gov

Computational Modeling of Reaction Mechanisms and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of palladium-catalyzed reactions. uio.noresearchgate.net These theoretical studies provide detailed energetic landscapes of reaction pathways, allowing researchers to identify intermediates, transition states, and the rate-determining steps involved in catalytic cycles. uio.nobyu.edu By modeling these pathways, a deeper understanding of reaction selectivity can be achieved, guiding the development of more efficient and selective catalytic systems. mdpi.com

Selectivity in palladium catalysis is often dictated by subtle energetic differences between competing reaction pathways, which can be effectively modeled. ethz.ch Solvent effects, for example, can dramatically invert the chemoselectivity of a reaction. Computational studies have revealed that in reactions with substrates bearing multiple reactive sites, such as chloroaryl triflates, the choice of solvent can determine which carbon-halogen or carbon-triflate bond the palladium catalyst will activate. nih.gov In non-coordinating solvents, a monoligated palladium(0) species is often the active catalyst, which preferentially reacts at the C-Cl bond. ethz.chnih.gov However, in polar, coordinating solvents like benzonitrile (B105546), the solvent can bind to the palladium center. nih.gov DFT calculations support the hypothesis that this solvent-coordinated palladium species, [Pd(L)(solvent)], is responsible for a reversal in selectivity, leading to preferential reaction at the C-OTf bond. nih.gov

The nature of the ligands bound to the palladium center also exerts profound control over reaction mechanisms and selectivity. nih.gov Mechanistic and computational studies on the aerobic oxidation of alcohols have demonstrated how ligands influence the rate-limiting step. While many palladium-catalyzed oxidations are believed to proceed via a rate-limiting β-hydride elimination, computational models have shown that with certain ligand systems, the deprotonation of the palladium-coordinated alcohol can become rate-limiting. nih.gov The model predicted that the activation energy for deprotonation was 3 kcal/mol higher than for β-hydride elimination in a specific system, which was consistent with experimental kinetic data. nih.gov

Table 1: Calculated Activation Free Energy Barriers for Key Steps in the Methoxycarbonylation of Styrene Data sourced from DFT calculations, illustrating the energetic preference for the linear product.

| Reaction Step | Pathway | Activation Free Energy (kcal/mol) |

| Methanol Oxidative Addition | Linear Acyl Intermediate | 40.8 |

| Branched Acyl Intermediate | 45.7 | |

| Reductive Elimination | Linear Product Formation | Low |

| Branched Product Formation | Low | |

| Source: MDPI mdpi.com |

Theoretical Insights into Coordination Preferences and Ligand Effects

Theoretical investigations provide fundamental insights into the coordination chemistry of palladium(II) complexes, including those derived from this compound. These studies clarify how the electronic and steric properties of ligands, as well as the surrounding solvent medium, dictate the structure, stability, and reactivity of the metal center. nih.govsemanticscholar.org

DFT calculations are frequently used to probe the coordination preferences of palladium(II). In aqueous solutions, the speciation of palladium(II) from a precursor like this compound is highly dependent on the pH and chloride concentration. At a pH of 3, the predominant species is computationally and spectroscopically identified as [PdCl₂(H₂O)₂], whereas at a more acidic pH of 2, the cationic species [PdCl(H₂O)₃]⁺ becomes dominant. semanticscholar.orgmdpi.com This change in coordination and charge significantly impacts reactivity, with the cationic complex showing accelerated reaction rates due to enhanced electrostatic interactions and a greater number of labile aqua ligands. semanticscholar.orgmdpi.com

Ligand effects are a cornerstone of palladium chemistry, and computational modeling provides a quantitative framework for understanding them. The stability of palladium(II) complexes can be tuned by the choice of ligands. semanticscholar.org Theoretical studies have shown that ligand charge, geometry, and electron-donating or -accepting capabilities have a significant impact on the stability of the resulting complex. semanticscholar.org For example, in the context of forming conjugates with biomolecules like cyanocobalamin, DFT modeling has been used to rationalize how different ancillary ligands on the palladium center affect the stability of the final conjugate. semanticscholar.org Chloride ligands, being good π-donors, increase electron density on the palladium center. mdpi.com Conversely, ligands with π-acceptor properties can decrease the electron density on the metal. mdpi.com

The trans-influence is another critical concept in understanding coordination preferences, which can be rationalized through computational models. The nature of a ligand can weaken the bond of the ligand positioned trans to it. mdpi.com This effect has been computationally investigated in the activation of palladium(II) precatalysts, where the cleavage of a Pd-Cl bond is often the initial step. Calculations can reveal that one Pd-Cl bond may be longer and weaker than another due to the stronger trans-influence of the opposing ligand, making its dissociation more likely. mdpi.com

Solvent coordination is also a key factor that is explored theoretically. Solvents are not always inert bystanders; they can act as ligands themselves, coordinating to the palladium center and altering its reactivity and selectivity. nih.gov DFT calculations have demonstrated that strongly coordinating solvents can bind to palladium and induce a reversal of chemoselectivity in cross-coupling reactions. nih.gov The coordination of a solvent molecule can stabilize certain transition states or change the nature of the catalytically active species, for instance, by favoring a solvated palladium complex over a monoligated one. nih.gov

Table 2: Influence of Solvent on Selectivity in a Pd-Catalyzed Cross-Coupling Reaction Data from stoichiometric experiments supported by DFT calculations, showing the impact of a coordinating solvent.

| Solvent | Coordinating Ability | Ratio of Products (Chloride-adduct : Triflate-adduct) |

| Tetrahydrofuran (THF) | Non-coordinating | >70 : 1 |

| THF + 0.5 equiv. PhCN | Partially Coordinating | 14 : 1 |

| Benzonitrile (PhCN) | Coordinating | 1 : 8 |

| Source: Royal Society of Chemistry nih.gov |

Coordination Chemistry and Complex Formation Dynamics

Factors Influencing Ligand Coordination and Stereochemistry

The coordination of ligands to a palladium(II) center, derived from palladium(II) chloride, is primarily dictated by the electronic and steric properties of the ligands, as well as the nature of the substrate involved. nih.gov These factors collectively determine the geometry, stability, and reactivity of the resulting complex.

Electronic Effects: The Lewis basicity of a ligand, which is its ability to donate electrons to the metal center, plays a crucial role. More basic ligands, or those with strong electron-donating groups, form more stable bonds with the electron-deficient Pd(II) center. acs.orgnih.gov This increased electron density at the metal can, in turn, influence the rates of subsequent reactions. For instance, in migratory insertion reactions, more electron-poor complexes have been shown to undergo the insertion step faster than their more electron-rich counterparts. berkeley.edu The electronic properties of the ligands can be fine-tuned by altering substituents, which has been shown to correlate with the physicochemical properties of the resulting coordination compounds. acs.orgnih.gov

Steric Effects: The size and bulkiness of ligands significantly impact the coordination environment. nih.gov Steric hindrance can influence the coordination number, with very bulky ligands potentially enforcing a lower coordination number (e.g., T-shaped instead of square-planar), which accelerates processes like reductive elimination. chemrxiv.org Conversely, for complexes with the same coordination number, increasing steric bulk can be rate-lowering. chemrxiv.org Steric properties also play a critical role in determining the stereochemistry of reaction products. For example, in allylic alkylation, the cone angle of a bidentate phosphine (B1218219) ligand can dictate the regioselectivity of the nucleophilic attack. acs.org The interplay between steric and electronic effects is complex; for example, front strain caused by sterically demanding ligands can weaken their donating ability, thus electronically influencing the metal center. chemrxiv.org

The stereochemical outcome of reactions involving palladium complexes is a key area of study. The coordination of chiral ligands to the palladium center can induce asymmetry, enabling enantioselective catalysis. The geometry of the pre-transition state is critical; for instance, in C-H functionalization, the C-H bond must be co-planar with the palladium-acetate bond for the reaction to proceed efficiently. nih.gov The mechanism of subsequent steps, such as alkylation, can also be dictated by the ligand environment, proceeding through stereoinvertive (Sₙ2-type) or stereoretentive (oxidative addition) pathways depending on the nature of the palladacycle complex. chemrxiv.org

| Factor | Influence on Coordination and Stereochemistry | Research Finding Example |

| Electronic Effects (Ligand Basicity) | Stronger electron-donating ligands form more stable Pd-L bonds. Modulates the electron density at the Pd center, affecting catalytic activity. | In Suzuki-Miyaura reactions, Pd(II) complexes with more basic pyridine (B92270) ligands showed higher catalytic efficiency. acs.orgnih.gov |

| Steric Effects (Ligand Bulk) | Influences coordination number and geometry. Can lead to distortions from ideal square-planar geometry. Affects the rate and selectivity of reactions. | Reductive elimination of diaryl ether from a (D-t-BPF)Pd(Ar)(OAr') complex was ~100 times faster than from the analogous DPPF complex due to increased steric bulk. acs.orgresearchgate.net |

| Ligand Bite Angle | A key determinant of the geometry of chelating ligand complexes. Influences catalytic selectivity by enforcing specific coordination geometries. | In allylic alkylation, ligands with larger cone and bite angles direct the regioselectivity toward the formation of the branched product. acs.org |

| Substrate Properties | The presence of chelating groups on a substrate can dictate its binding mode to the palladium center. | In C-H activation, a directing group on the substrate coordinates to the Pd(II) center, positioning a specific C-H bond for cleavage. acs.org |

Study of Ligand Exchange Kinetics and Thermodynamics

The associative pathway for a generic square planar complex, [PdL₃X], with an incoming ligand Y, involves two main steps:

Formation of a Five-Coordinate Intermediate: The incoming ligand Y attacks the palladium center, which is accessible from above or below the square plane, to form a five-coordinate trigonal bipyramidal intermediate or transition state, [PdL₃XY]. uomustansiriyah.edu.iqyoutube.com

Dissociation of the Leaving Group: The leaving group X departs from this intermediate to yield the final square planar product, [PdL₃Y]. econtent.in

The reaction is stereospecific, meaning the substitution occurs with retention of the original configuration; a cis reactant yields a cis product, and a trans reactant yields a trans product. econtent.in

The kinetics of these substitution reactions are influenced by several factors:

Nature of the Incoming Ligand (Y): The rate is strongly dependent on the nucleophilicity of the incoming ligand. Stronger nucleophiles attack the metal center more readily, accelerating the reaction. youtube.com

Nature of the Leaving Group (X): A weaker bond between palladium and the leaving group (Pd-X) facilitates faster substitution. youtube.com

Steric Hindrance: Increased steric bulk around the palladium center can slow down the approach of the incoming ligand, thus decreasing the reaction rate. uomustansiriyah.edu.iq

The trans Effect: The nature of the ligand trans to the leaving group has a profound impact on the substitution rate. The trans effect is the tendency of a ligand to direct an incoming group to the position trans to itself. uvic.ca Ligands with strong σ-donating or π-accepting properties exhibit a strong trans effect, labilizing the trans-positioned ligand and accelerating its substitution. The general series for the kinetic trans effect is: CO, CN⁻, C₂H₄ > PR₃, H⁻ > CH₃⁻ > C₆H₅⁻ > NO₂⁻, I⁻, SCN⁻ > Br⁻ > Cl⁻ > py, NH₃, OH⁻, H₂O. uvic.ca

Thermodynamically, the self-assembly of palladium complexes is driven by the cumulative enthalpy (ΔH) from the formation of dative bonds between the ligands and the palladium centers. nih.gov However, entropic contributions (ΔS), particularly from the release of solvent molecules (ΔSₛₒₗᵥ), are also crucial and can be the primary driving force for the formation of compact, highly ordered supramolecular structures over less-defined oligomers. nih.gov

Formation of Mono-, Di-, and Polynuclear Palladium Complexes

Palladium(II) chloride serves as a versatile starting material for the synthesis of complexes with varying nuclearity, from simple mononuclear species to complex di- and polynuclear assemblies. wikipedia.org

Mononuclear Complexes: The most straightforward reactions of PdCl₂ involve its treatment with two equivalents of a monodentate ligand (L) to form neutral, square planar complexes of the type [PdCl₂(L)₂]. wikipedia.org Phosphine ligands are commonly used, with bis(triphenylphosphine)palladium(II) dichloride being a classic example. wikipedia.org Similarly, reactions with nitriles like acetonitrile (B52724) or benzonitrile (B105546) yield soluble adducts, which are often used as convenient starting materials themselves. wikipedia.org The reaction with four equivalents of a ligand, often in the presence of a chloride abstractor like a silver salt, can lead to the formation of tetrakis-ligated cationic complexes, [Pd(L)₄]²⁺. acs.org

Dinuclear Complexes: Dinuclear palladium complexes are often formed using bridging ligands that can coordinate to two metal centers simultaneously. Bidentate ligands with appropriate spacing and geometry can bridge two palladium atoms. For example, some palladacycle complexes exist as stable dimers with chloride bridges, which may feature d⁸-d⁸ interactions between the two palladium centers. chemrxiv.org

Polynuclear Complexes and Clusters: The aggregation of multiple palladium centers can lead to polynuclear complexes and clusters. These structures are often held together by a combination of bridging ligands and, in some cases, direct metal-metal bonds. While palladium(II) chloride is the starting point, the final cluster may feature palladium in lower oxidation states, formed through in-situ reduction. The synthesis of these larger assemblies can be complex, and their structures are often elucidated using X-ray crystallography. For example, the reaction of palladium(II) acetate with dimethyl sulfoxide has been shown to produce a dinuclear complex, [Pd(OAc)₂( (CH₃)₂SO)]₂, containing both bridging and terminal acetate groups. researchgate.net

The controlled assembly of multiple palladium units is a key principle in constructing larger, functional molecular architectures, as seen in the formation of supramolecular cages and metallacycles. nih.gov

Relationship between Ligand Structure and Palladium(II) Coordination Environment

The structure of the ligand is a powerful tool for controlling the coordination environment around the palladium(II) center, thereby dictating the geometry, stability, and catalytic properties of the resulting complex.

Bite Angle: For bidentate (chelating) ligands, the "bite angle" is a critical geometric parameter. wikipedia.org It is defined as the P-Pd-P angle in diphosphine complexes, for instance. This angle is constrained by the ligand's backbone. wikipedia.org The natural bite angle of a ligand influences the preferred geometry of the complex. nih.gov For square planar Pd(II) complexes, ligands with natural bite angles near 90° are ideal and introduce minimal strain. wikipedia.org Ligands with significantly smaller or larger bite angles will cause distortion from the ideal square planar geometry. nih.gov This distortion can have profound effects on reactivity. For example, increasing the bite angle of a chelating ligand can lead to an increase in the cone angle, resulting in greater steric hindrance around the metal center. acs.org This has been shown to influence the regioselectivity in palladium-catalyzed allylic alkylation, with larger bite angles favoring the formation of the branched product. acs.org

| Diphosphine Ligand | Abbreviation | Natural Bite Angle (°) |

| 1,2-Bis(diphenylphosphino)ethane | dppe | 85 |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | 99 |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | 111 |

| 2,2'-Bis(diphenylphosphino)diphenyl ether | DPEphos | 104 |

Note: The natural bite angle is calculated for a generic metal center and may vary slightly in specific complexes. acs.orgwikipedia.orgnih.gov

Chelate Ring Size: The length and flexibility of the backbone connecting the donor atoms in a chelating ligand determine the size of the metallacycle (chelate ring) formed upon coordination. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. Four-membered rings, formed by ligands like bis(diphenylphosphino)methane, are considerably strained. nih.gov

Ligand Rigidity and Steric Bulk: The rigidity of the ligand backbone can also be used to control the coordination sphere. Rigid ligands can enforce specific, well-defined geometries, which is particularly important in asymmetric catalysis where precise control over the arrangement of substrates around the metal is required. bioengineer.org As discussed previously, the steric bulk of substituents on the ligand can prevent the coordination of additional ligands or substrates, or it can be used to create a specific chiral pocket around the active site. nih.govcmu.edu The interplay of these structural features allows for the rational design of ligands to achieve desired catalytic performance. nih.gov

Investigation of Palladium Oxidation States in Complex Formation (Pd(0), Pd(I), Pd(II), Pd(IV))

While palladium(II) chloride provides a stable entry point into palladium chemistry, the catalytic utility of palladium often relies on its ability to cycle through different oxidation states, most commonly Pd(0) and Pd(II). Pd(I) and Pd(IV) species are also accessible and are increasingly recognized as important intermediates in various chemical transformations.

Palladium(II): This is the oxidation state in the starting material, palladium(II) chloride. Pd(II) complexes are typically square planar and serve as precursors to catalytically active species. wikipedia.org They are key intermediates in catalytic cycles, often formed via oxidative addition to a Pd(0) complex.

Palladium(0): Pd(0) complexes are central to many cross-coupling reactions. They are typically generated in situ by the reduction of Pd(II) precursors. researchgate.net Common reducing agents include phosphines, hydrazines, or other components of the reaction mixture. wikipedia.org For example, bis(triphenylphosphine)palladium(II) chloride can be reduced by hydrazine (B178648) in the presence of excess triphenylphosphine (B44618) to form tetrakis(triphenylphosphine)palladium(0). wikipedia.org The key reactivity of Pd(0) is its ability to undergo oxidative addition with organic halides (R-X) to form Pd(II) species.

Palladium(I): Once considered rare, Pd(I) complexes are now known to be viable intermediates. They often exist as dimeric species with a Pd-Pd bond. Mononuclear Pd(I) complexes can also be generated, for instance, by the single-electron redox reaction between a Pd(II) complex and a bulky organolithium reagent. chinesechemsoc.org These Pd(I) aryl complexes have been shown to be capable of activating carbon-halogen bonds in cross-coupling reactions. chinesechemsoc.org

Palladium(IV): Pd(IV) intermediates are most commonly invoked in C-H activation and functionalization reactions. They are typically formed through the oxidative addition of a C-H bond or other substrates to a Pd(II) complex. The subsequent reductive elimination from the Pd(IV) center forms the desired product and regenerates a Pd(II) species. While often transient and difficult to isolate, their existence is supported by extensive mechanistic and computational studies. The alkylation of certain palladacycle complexes with alkyl halides can proceed through a stereoretentive oxidative addition mechanism, implying the formation of a Pd(IV) intermediate. chemrxiv.org

The accessibility of these various oxidation states from a simple precursor like palladium(II) chloride is a primary reason for palladium's widespread application in catalysis.

Supramolecular Assembly and Self-Assembled Structures Involving Palladium(II) Centers

The well-defined and predictable square planar coordination geometry of palladium(II) makes it an exceptional building block for the construction of complex, highly ordered supramolecular structures through coordination-driven self-assembly. researchgate.netnih.gov This strategy involves combining Pd(II) ions (as "corners" or "nodes") with multitopic ligands (as "linkers" or "struts") to spontaneously form discrete, stable, two- or three-dimensional architectures. nih.gov

Metallacycles and Metallacages: By combining cis-protected square planar Pd(II) complexes (e.g., [Pd(en)(NO₃)₂]) with linear or bent ditopic ligands, a variety of structures can be formed. researchgate.netrsc.org

Molecular Triangles and Squares: The use of ditopic ligands with specific bend angles can lead to the formation of discrete metallacycles like triangles (M₃L₃) and squares (M₄L₄). researchgate.netrsc.org For example, reacting a 90° cis-protected palladium(II) source with a linear ditopic ligand like 4,4'-bipyridine leads to the self-assembly of a molecular square. nih.gov

Coordination Cages: Employing more complex ligands or different metal-to-ligand ratios can result in the formation of three-dimensional, hollow structures known as coordination cages or metallacages. nih.govmdpi.comacs.org These cages, with general formulas like PdₙL₂ₙ, possess internal cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, catalysis, and drug delivery. mdpi.comnih.gov The assembly process can be sensitive to solvents, counter-ions, and the specific palladium precursor used, which can influence the final product distribution. acs.org

The driving force for this self-assembly is the formation of thermodynamically stable products. The process is often an equilibrium, and the final structure represents the most stable arrangement under the given conditions. nih.gov While enthalpy from Pd-N bond formation is a key contributor, entropy, particularly the release of solvent molecules upon formation of a compact cage, can be the deciding factor favoring a well-defined structure over oligomeric intermediates. nih.gov These dynamic systems can sometimes be influenced by external stimuli, such as the addition of a guest molecule that templates the formation of a specific cage structure. nih.gov

The field of palladium-based supramolecular chemistry continues to expand, producing increasingly complex and functional architectures with tailored properties for a wide range of applications. rsc.org

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions Catalyzed by Palladium(II) Chloride and its Derivatives

Palladium(II) chloride serves as a common and convenient precatalyst for a wide array of cross-coupling reactions. In the reaction medium, Pd(II) is typically reduced in situ to the catalytically active Pd(0) species by various reagents such as phosphines, amines, or other components of the reaction mixture. This Pd(0) species then initiates the catalytic cycle.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium(II) chloride, often in conjunction with phosphine (B1218219) ligands, is a widely used precatalyst for this transformation. The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orguni-muenchen.de

The choice of ligands, base, and solvent system is crucial for the efficiency of the Suzuki-Miyaura reaction. For instance, the use of N-Heterocyclic carbene (NHC) ligands with a palladium precatalyst has been shown to be effective for the coupling of aryl chlorides with boronic acids in a mixture of ethanol (B145695) and water. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 88 | wikipedia.org |

| 4-Chloroanisole | Phenylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 91 | wikipedia.org |

| 2-Chloropyridine | Phenylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 80 | 73 | wikipedia.org |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | RT | 95 | researchgate.net |

| 2-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | RT | 98 | researchgate.net |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org Palladium(II) chloride was used in the original report by Mizoroki in the coupling of iodobenzene (B50100) and styrene. organic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.

Recent advancements have focused on developing more efficient catalyst systems and milder reaction conditions. For example, a palladium complex with an imidazole-based secondary phosphine oxide ligand has been shown to effectively catalyze the Heck reaction of various aryl halides with olefins in excellent yields under relatively mild conditions. researchgate.net

Table 2: Examples of Palladium-Catalyzed Heck Reaction

| Aryl Halide | Alkene | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | Imidazole-SPO-Pd complex | K₂CO₃ | DMF | 60 | 95 | researchgate.net |

| Bromobenzene | Styrene | Imidazole-SPO-Pd complex | K₂CO₃ | DMF | 60 | 92 | researchgate.net |

| 4-Chloroanisole | Styrene | Imidazole-SPO-Pd complex | K₂CO₃ | DMF | 60 | 62 | researchgate.net |

| Iodobenzene | Ethyl acrylate | PdCl₂ | TEA | DMF | 45 | 99 | tcichemicals.com |

| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | NaOAc | DMA | 100 | 95 | N/A |

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. tcichemicals.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Palladium(II) chloride complexes, such as PdCl₂(PPh₃)₂, are commonly used as precatalysts. tcichemicals.com

Copper-free Sonogashira coupling protocols have also been developed to avoid issues associated with the copper co-catalyst. These systems often rely on carefully designed palladium catalysts and reaction conditions. tcichemicals.com

Table 3: Examples of Palladium-Catalyzed Sonogashira Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | [TBP][4EtOV] | 55 | 85 | tcichemicals.com |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 92 | tcichemicals.com |

| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 89 | tcichemicals.com |

| 3-Iodoaniline | 2-Methyl-3-butyn-2-ol | Pd₁@NC | CuI | Et₃N | MeCN | 80 | >95 | rsc.org |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 96 | semanticscholar.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. The first example of a palladium-catalyzed C-N cross-coupling was reported in 1983 using PdCl₂[P(o-tolyl)₃]₂. msu.eduresearchgate.net

The development of various generations of catalyst systems, often employing bulky, electron-rich phosphine ligands, has greatly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of amines with various aryl partners under increasingly mild conditions. msu.edu

Table 4: Examples of Palladium-Catalyzed Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromobenzene | N,N-Diethylaminotributyltin | PdCl₂[P(o-tolyl)₃]₂ | - | - | Toluene | 100 | 98 | researchgate.net |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 94 | nih.gov |

| 4-Chloroanisole | Aniline | Pd-IPr-dianisole | - | K₃PO₄ | Dioxane | 110 | 95 | |

| 2-Bromobenzonitrile | Ammonia (B1221849) (from (NH₄)₂SO₄) | Pd[P(o-tol)₃]₂ | Josiphos | K₃PO₄ | Dioxane | 110 | 98 | |

| 3-Chloropyridine | Piperidine | [(CyPF-tBu)PdCl₂] | - | NaOtBu | Toluene | 100 | 95 |

The Stille reaction involves the palladium-catalyzed cross-coupling of organotin compounds (organostannanes) with a variety of organic electrophiles, most commonly organic halides or triflates. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. Palladium(II) complexes such as PdCl₂(PPh₃)₂ can be used as precatalysts, which are reduced in situ to the active Pd(0) species. tcichemicals.com

A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. Efforts have been made to develop protocols that use catalytic amounts of tin reagents or alternative, less toxic organometallics.

Table 5: Examples of Palladium-Catalyzed Stille Coupling

| Organic Halide | Organostannane | Palladium Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 65 | 92 | |